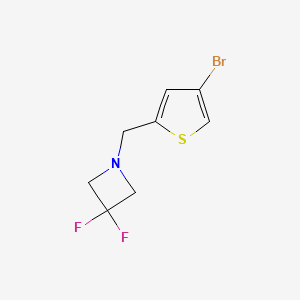
1-((4-Bromothiophen-2-yl)methyl)-3,3-difluoroazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Bromothiophen-2-yl)methyl)-3,3-difluoroazetidine is an organic compound that features a bromothiophene ring attached to a difluoroazetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromothiophen-2-yl)methyl)-3,3-difluoroazetidine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules . The process involves the coupling of a bromothiophene derivative with a difluoroazetidine precursor in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of Suzuki–Miyaura coupling can be scaled up for industrial applications. This involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromothiophen-2-yl)methyl)-3,3-difluoroazetidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds such as arylboronic acids in the presence of a palladium catalyst.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aryl-substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a probe for studying biological processes involving thiophene derivatives.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-((4-Bromothiophen-2-yl)methyl)-3,3-difluoroazetidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that are influenced by the unique structural features of the compound. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-((4-Bromothiophen-2-yl)methyl)piperidine: This compound shares the bromothiophene moiety but differs in the azetidine ring, which is replaced by a piperidine ring.
1-((4-Bromothiophen-2-yl)methyl)pyrrolidine: Similar to the piperidine derivative, this compound features a pyrrolidine ring instead of the azetidine ring.
Uniqueness
1-((4-Bromothiophen-2-yl)methyl)-3,3-difluoroazetidine is unique due to the presence of the difluoroazetidine ring, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]-3,3-difluoroazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2NS/c9-6-1-7(13-3-6)2-12-4-8(10,11)5-12/h1,3H,2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXKINXIOBYJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CS2)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
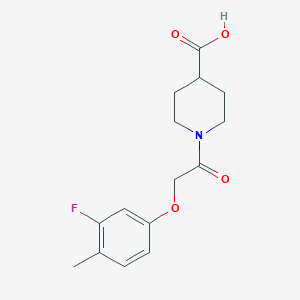
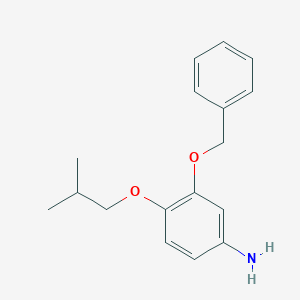
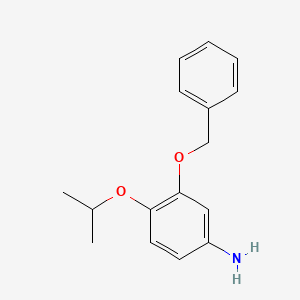
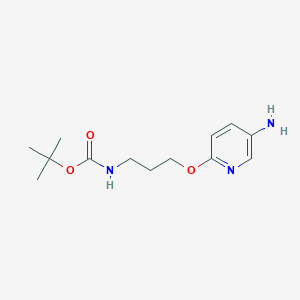
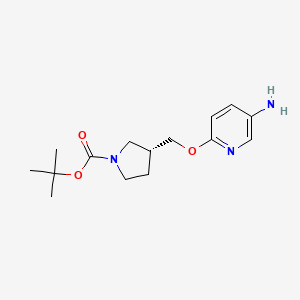
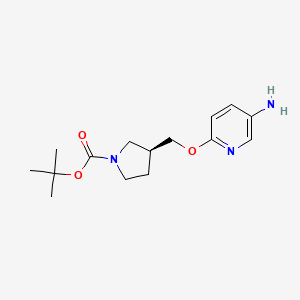
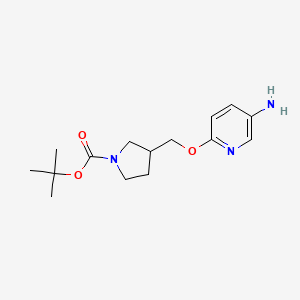
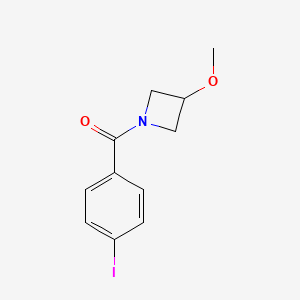
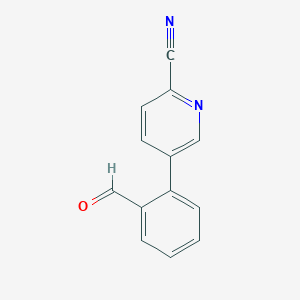
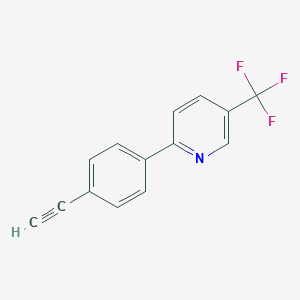
![4'-Ethynyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8165676.png)
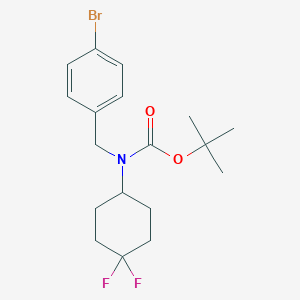
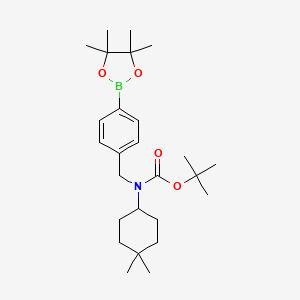
![4'-Formyl-3-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8165692.png)
